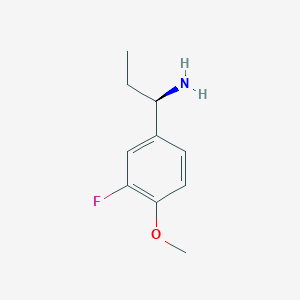
(R)-1-(3-fluoro-4-methoxyphenyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-fluoro-4-methoxyphenyl)propylamine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-fluoro-4-methoxyphenyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-fluoro-4-methoxyphenyl)propylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-fluoro-4-methoxyphenyl)propylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-fluoro-4-methoxyphenyl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium iodide, potassium fluoride, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imines or nitriles, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
®-1-(3-fluoro-4-methoxyphenyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ®-1-(3-fluoro-4-methoxyphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-fluoro-4-chlorophenyl)propylamine
- ®-1-(3-fluoro-4-methylphenyl)propylamine
- ®-1-(3-fluoro-4-hydroxyphenyl)propylamine
Uniqueness
®-1-(3-fluoro-4-methoxyphenyl)propylamine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as altered electronic effects and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1R)-1-(3-fluoro-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
FFQSFXAOMSUUCV-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC(=C(C=C1)OC)F)N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)OC)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


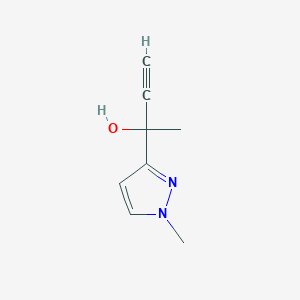
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

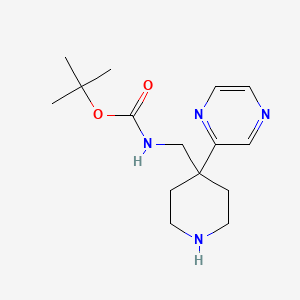

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
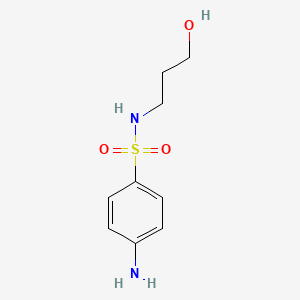
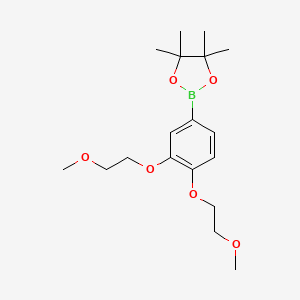
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)


